molecular formula C16H21N3O4 B6137661 1-methyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine

1-methyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine

Cat. No.: B6137661
M. Wt: 319.36 g/mol
InChI Key: VHQDOWQSZHIKJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine is a complex organic compound that features a unique structure combining a pyrrolo[1,2-a]pyrazine core with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Nitration: The benzodioxole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This involves the condensation of a suitable diamine with a diketone under acidic conditions.

    Coupling Reaction: The final step involves coupling the nitrobenzodioxole moiety with the pyrrolo[1,2-a]pyrazine core using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

    Coupling: Palladium catalysts, ligands like triphenylphosphine, and bases such as potassium carbonate.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various substituents on the benzodioxole ring.

    Coupling: Formation of more complex polycyclic structures.

Scientific Research Applications

1-methyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in targeting neurological disorders.

    Materials Science: Utilized in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-methyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as monoamine oxidase and receptors like the serotonin receptor.

    Pathways Involved: Modulation of neurotransmitter levels and inhibition of specific enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine: shares similarities with other benzodioxole-containing compounds and pyrrolo[1,2-a]pyrazine derivatives.

Uniqueness

    Structural Uniqueness: The combination of the benzodioxole moiety with the pyrrolo[1,2-a]pyrazine core is unique and not commonly found in other compounds.

    Functional Uniqueness:

Properties

IUPAC Name

1-methyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-11-13-3-2-4-17(13)5-6-18(11)9-12-7-15-16(23-10-22-15)8-14(12)19(20)21/h7-8,11,13H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQDOWQSZHIKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCCN2CCN1CC3=CC4=C(C=C3[N+](=O)[O-])OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.